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molecular formula C7H5ClN2O B3346410 3-Chloro-5-(hydroxymethyl)picolinonitrile CAS No. 1186637-82-0

3-Chloro-5-(hydroxymethyl)picolinonitrile

Cat. No. B3346410
M. Wt: 168.58 g/mol
InChI Key: BCHLMAIZUXPOET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08097628B2

Procedure details

Zn(CN)2 (64.3 mg, 0.548 mmol) and Pd(PPh3)4 (84 mg, 0.073 mmol) were added to a solution of 5,6-dichloro-3-pyridinemethanol (130 mg, 0.730 mmol) in anhydrous DMF (1.5 ml) under N2 and the mixture was heated at 95° C. overnight. Low conversion was observed by HPLC. After heating under reflux for 2 h, the conversion did not increase, so additional Pd(PPh3)4 (84 mg, 0.073 mmol) was added. Two more h under reflux gave full conversion. TBME, and 10% Na2CO3 were added. Extraction, drying (MgSO4), filtration, and removal of the solvent afforded the crude product. Purification by flash chromatography using Flashmaster II, a 5 g spherical silica gel cartridge, and mixtures of hexane and EtOAc as an eluent afforded 3-chloro-5-(hydroxymethyl)-2-pyridinecarbonitrile (34.6 mg, 0.205 mmol, 28% yield) as a pale yellow solid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
130 mg
Type
reactant
Reaction Step Three
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Name
Zn(CN)2
Quantity
64.3 mg
Type
catalyst
Reaction Step Three
Quantity
84 mg
Type
catalyst
Reaction Step Three
Quantity
84 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:9][OH:10])[CH:5]=[N:6][C:7]=1Cl.CC(OC)(C)C.C([O-])([O-])=O.[Na+].[Na+].[CH3:23][N:24](C=O)C>CCCCCC.CCOC(C)=O.[C-]#N.[C-]#N.[Zn+2].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:1][C:2]1[C:7]([C:23]#[N:24])=[N:6][CH:5]=[C:4]([CH2:9][OH:10])[CH:3]=1 |f:2.3.4,8.9.10,^1:48,50,69,88|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
130 mg
Type
reactant
Smiles
ClC=1C=C(C=NC1Cl)CO
Name
Quantity
1.5 mL
Type
reactant
Smiles
CN(C)C=O
Name
Zn(CN)2
Quantity
64.3 mg
Type
catalyst
Smiles
[C-]#N.[C-]#N.[Zn+2]
Name
Quantity
84 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Four
Name
Quantity
84 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the conversion did not increase
TEMPERATURE
Type
TEMPERATURE
Details
Two more h under reflux
CUSTOM
Type
CUSTOM
Details
gave full conversion
EXTRACTION
Type
EXTRACTION
Details
Extraction
CUSTOM
Type
CUSTOM
Details
drying
FILTRATION
Type
FILTRATION
Details
(MgSO4), filtration, and removal of the solvent
CUSTOM
Type
CUSTOM
Details
afforded the crude product
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC=C(C1)CO)C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.205 mmol
AMOUNT: MASS 34.6 mg
YIELD: PERCENTYIELD 28%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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